molecular formula C11H22N2O2 B13641685 Tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate

Tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate

Cat. No.: B13641685
M. Wt: 214.30 g/mol
InChI Key: LBCHPVNRCSEGJZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine with tert-butyl chloroformate and dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate is unique due to its specific structure, which includes a four-membered azetidine ring and a tert-butyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-6-9(13)8-12(4)5/h9H,6-8H2,1-5H3

InChI Key

LBCHPVNRCSEGJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CN(C)C

Origin of Product

United States

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